

cross-resistance studies between Trimethoprim lactate derivatives

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Compound Focus: Trimethoprim lactate

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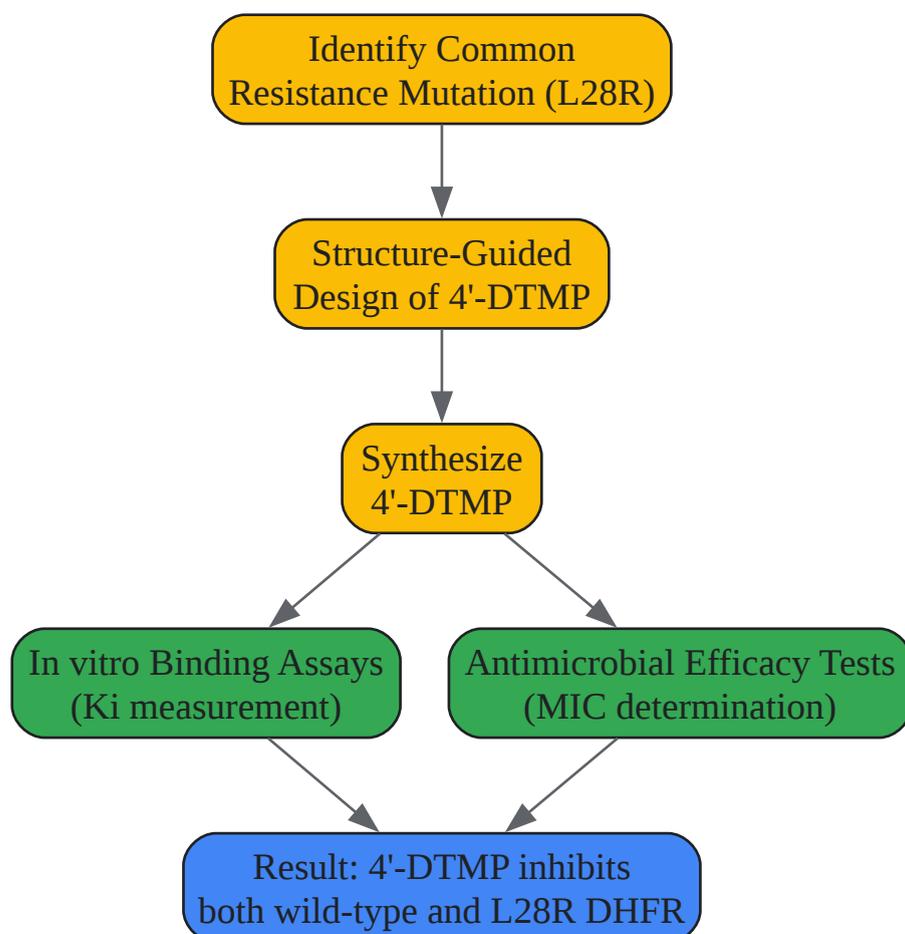
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A Case Study: 4'-Desmethyltrimethoprim (4'-DTMP)

This 2021 study investigated a derivative engineered to target Trimethoprim-resistant bacteria, offering direct insights into cross-resistance profiles [1].

- **Objective:** To design a derivative that inhibits both wild-type dihydrofolate reductase (DHFR) and a common mutant (L28R) that confers strong resistance to Trimethoprim [1].
- **Key Derivative:** 4'-desmethyltrimethoprim (4'-DTMP) [1].

The experimental workflow below outlines the study's process for developing and evaluating this derivative.



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The table below summarizes the core findings on how 4'-DTMP activity compares to original Trimethoprim.

Experimental Aspect	Trimethoprim (TMP)	4'-Desmethyltrimethoprim (4'-DTMP)
Activity vs. Wild-type E. coli	Effective (baseline)	Just as effective as TMP [1]
Activity vs. L28R Mutant E. coli	Ineffective (Resistant)	30-90x more potent than TMP [1]
Binding Affinity (Ki) to L28R DHFR	Lower affinity	~2-fold higher affinity than TMP [1]

Experimental Aspect	Trimethoprim (TMP)	4'-Desmethyltrimethoprim (4'-DTMP)
Impact on Resistance Evolution	Selects for L28R mutants	Selects against L28R mutation, diverting evolutionary paths [1]

Background: Trimethoprim Resistance Mechanisms

To understand cross-resistance, it's helpful to know how bacteria resist Trimethoprim. Major mechanisms include [2] [3]:

- **Target Enzyme Modification:** Plasmid-mediated production of a mutant dihydrofolate reductase (DHFR) with low affinity for Trimethoprim [2].
- **Chromosomal Mutations:** Mutations in the gene encoding DHFR (e.g., L28R) that reduce drug binding [2] [1].
- **Reduced Drug Permeability:** Changes in the bacterial cell wall that prevent Trimethoprim from entering [2].
- **Efflux Pumps:** Overexpression of systems that actively pump the antibiotic out of the cell [3].

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References

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